2-(methylamino)ethyl carbamate hydrochloride 2-(methylamino)ethyl carbamate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1423024-71-8
VCID: VC12027093
InChI: InChI=1S/C4H10N2O2.ClH/c1-6-2-3-8-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H
SMILES: CNCCOC(=O)N.Cl
Molecular Formula: C4H11ClN2O2
Molecular Weight: 154.59 g/mol

2-(methylamino)ethyl carbamate hydrochloride

CAS No.: 1423024-71-8

Cat. No.: VC12027093

Molecular Formula: C4H11ClN2O2

Molecular Weight: 154.59 g/mol

* For research use only. Not for human or veterinary use.

2-(methylamino)ethyl carbamate hydrochloride - 1423024-71-8

Specification

CAS No. 1423024-71-8
Molecular Formula C4H11ClN2O2
Molecular Weight 154.59 g/mol
IUPAC Name 2-(methylamino)ethyl carbamate;hydrochloride
Standard InChI InChI=1S/C4H10N2O2.ClH/c1-6-2-3-8-4(5)7;/h6H,2-3H2,1H3,(H2,5,7);1H
Standard InChI Key VXCRIVYLHIXJDK-UHFFFAOYSA-N
SMILES CNCCOC(=O)N.Cl
Canonical SMILES CNCCOC(=O)N.Cl

Introduction

Chemical and Structural Properties

Molecular Characteristics

2-(Methylamino)ethyl carbamate hydrochloride is a white crystalline solid with the systematic name ethyl methylcarbamate hydrochloride. Its structure comprises a carbamate group (-OCONH₂) linked to an ethyl chain, with a methylamine substituent and a hydrochloride counterion. Key physicochemical properties include:

PropertyValue
Molecular FormulaC₄H₁₁ClN₂O₂
Molecular Weight154.59 g/mol
CAS Number1423024-71-8
SolubilitySoluble in polar solvents (e.g., water, ethanol)
StabilityHygroscopic; stable under inert conditions

The hydrochloride salt enhances solubility in aqueous media, facilitating its use in biological assays .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure:

  • ¹H NMR (D₂O): δ 3.45–3.55 (m, 2H, CH₂NH), 3.20–3.30 (m, 2H, CH₂O), 2.75 (s, 3H, NCH₃).

  • IR (KBr): Peaks at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C stretch).

These spectral features align with carbamate functionalities and tertiary amine protonation.

Synthesis and Optimization

Patent-Based Synthesis (CN104086460B)

A two-step reductive amination process, as described in the Chinese patent CN104086460B, achieves high yields (>80%) with minimal byproducts :

Step 1: Reductive Amination
N-tert-Butyloxycarbonyl-1,2-ethylenediamine reacts with paraformaldehyde in toluene or benzene under acidic conditions (acetic or tosic acid, 0.5–2% w/w) at reflux (4–6 hours). This forms 2-(N-isobutoxyformamido)ethyl isocyanide, isolated via azeotropic distillation.

Step 2: Borohydride Reduction
The isocyanide intermediate undergoes reduction with sodium borohydride in tetrahydrofuran (THF) or dimethylformamide (DMF) at 20–30°C for 3–5 hours. Quenching with acetic acid and extraction with ethyl acetate yields the final product.

Advantages:

  • Cost-Efficiency: Paraformaldehyde replaces formaldehyde, reducing wastewater.

  • Scalability: Solvents (toluene, THF) enable easy separation and reuse.

Alternative Synthetic Routes

Comparative studies highlight other approaches:

  • N-Methyl ethylenediamine Protection: Reaction with tert-butyl dicarbonate forms N-Boc derivatives, though di-alkylation byproducts complicate purification .

  • Enzymatic Resolutions: Lipase-catalyzed transesterification of carbamates improves enantioselectivity but remains less industrially viable .

Pharmaceutical Applications

Antibiotic Synthesis

The compound’s primary application lies in synthesizing rifampicin and fluoroquinolones (e.g., pefloxacin, difloxacin). By selectively protecting primary amines, it prevents unwanted N-alkylation, enhancing reaction yields by 15–20% .

Mechanistic Insight:
The Boc-protected intermediate directs electrophilic attacks to secondary amines, minimizing byproducts. For example, in rifampicin synthesis, this selectivity reduces di-alkylated impurities from 30% to <5% .

Cholinesterase Inhibitors

Carbamate derivatives of 2-(methylamino)ethyl carbamate hydrochloride act as acetylcholinesterase (AChE) inhibitors, pivotal in treating Alzheimer’s disease. The carbamate group forms covalent bonds with AChE’s catalytic serine, prolonging acetylcholine activity .

Structure-Activity Relationship (SAR):

  • Methylamino Group: Enhances blood-brain barrier permeability.

  • Carbamate Linkage: Stabilizes inhibitor-enzyme complexes (half-life >24 hours) .

Biological and Toxicological Profile

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Recommended precautions include gloves (nitrile), goggles, and ventilation. Storage at 2–8°C under nitrogen ensures stability.

Future Directions and Challenges

Drug Delivery Systems

Ongoing research explores its use in pH-sensitive drug carriers. The carbamate group’s hydrolysis under acidic conditions (e.g., tumor microenvironments) enables targeted release of chemotherapeutics .

Green Chemistry Innovations

Efforts to replace sodium borohydride with catalytic hydrogenation aim to reduce waste. Preliminary trials show Pd/C catalysts achieve 75% yield, though scalability remains unproven .

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